N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
CAS No.: 182496-01-1
VCID: VC21543646
Molecular Formula: C41H43N3O9
Molecular Weight: 721.8 g/mol
Purity: 95%min
* For research use only. Not for human or veterinary use.

Description |
Structural Features
N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamideThis compound, with a CAS number of 251647-49-1, is closely related to the one but lacks the 5-methyl substituent on the pyrimidine ring. It has a molecular formula of C40H41N3O9 and a molecular weight of 707.78 g/mol . N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramideThis compound, with a molecular weight of 713.8 g/mol, features a purine ring instead of pyrimidine and includes an isobutyramide group . Potential ApplicationsCompounds with similar structures are often investigated for their potential in drug development due to their ability to interact with biological molecules. The presence of a benzamide group and the specific stereochemistry could indicate applications in targeting enzymes or receptors. Data Tables
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CAS No. | 182496-01-1 | ||||||||||||
Product Name | N-(1-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-(2-methoxyethoxy)tetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide | ||||||||||||
Molecular Formula | C41H43N3O9 | ||||||||||||
Molecular Weight | 721.8 g/mol | ||||||||||||
IUPAC Name | N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | ||||||||||||
Standard InChI | InChI=1S/C41H43N3O9/c1-27-25-44(40(47)43-37(27)42-38(46)28-11-7-5-8-12-28)39-36(51-24-23-48-2)35(45)34(53-39)26-52-41(29-13-9-6-10-14-29,30-15-19-32(49-3)20-16-30)31-17-21-33(50-4)22-18-31/h5-22,25,34-36,39,45H,23-24,26H2,1-4H3,(H,42,43,46,47)/t34-,35-,36-,39-/m1/s1 | ||||||||||||
Standard InChIKey | BYSCLUAIKFEFAH-LZURGKRNSA-N | ||||||||||||
Isomeric SMILES | CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCCOC | ||||||||||||
SMILES | CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCCOC | ||||||||||||
Canonical SMILES | CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)OCCOC | ||||||||||||
Purity | 95%min | ||||||||||||
PubChem Compound | 15864052 | ||||||||||||
Last Modified | Aug 15 2023 |
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